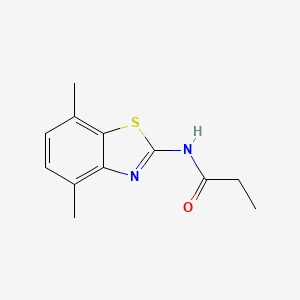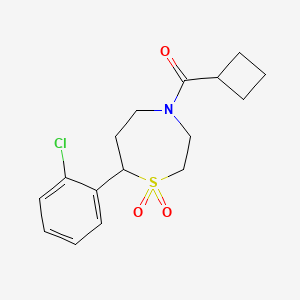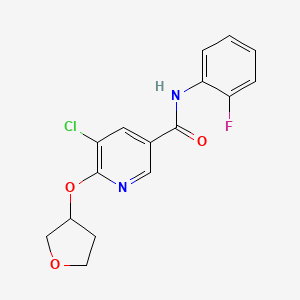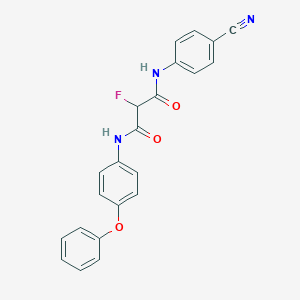
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. Common synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs scalable methods such as microwave-assisted synthesis and one-pot multicomponent reactions. These methods are favored for their efficiency, high yields, and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives .
Scientific Research Applications
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include treatments for tuberculosis, cancer, and neurodegenerative diseases.
Industry: Benzothiazole derivatives are used in the production of dyes, rubber accelerators, and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- 2-arylbenzothiazoles
- N’-(1,3-benzothiazol-2-yl)-arylamides
Comparison: Compared to other benzothiazole derivatives, N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. For example, the presence of methyl groups at positions 4 and 7 can influence the compound’s electronic properties and steric interactions, potentially enhancing its efficacy in certain applications .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-4-9(15)13-12-14-10-7(2)5-6-8(3)11(10)16-12/h5-6H,4H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQRHVYPUUILCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(C=CC(=C2S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)
![6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2858869.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2858874.png)
![Tert-butyl N-[(3-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2858875.png)
![6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine](/img/structure/B2858876.png)
![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)
![ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2858879.png)
![4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2858880.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2858881.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[benzyl(methyl)carbamoyl]benzoate](/img/structure/B2858882.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2858883.png)
